molecular formula C21H20N4O2S B11405708 8-(4-methoxyphenyl)-6-oxo-3-(pyridin-3-ylmethyl)-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

8-(4-methoxyphenyl)-6-oxo-3-(pyridin-3-ylmethyl)-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

Cat. No.: B11405708
M. Wt: 392.5 g/mol
InChI Key: NYACCXDRGFSQFM-UHFFFAOYSA-N
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Description

8-(4-methoxyphenyl)-6-oxo-3-(pyridin-3-ylmethyl)-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile is a complex heterocyclic compound It features a unique structure that combines a pyridine ring, a thiadiazine ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-methoxyphenyl)-6-oxo-3-(pyridin-3-ylmethyl)-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile typically involves multi-step reactions. One common method involves the condensation of a pyridine derivative with a thiadiazine precursor under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate and requires a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is usually heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

8-(4-methoxyphenyl)-6-oxo-3-(pyridin-3-ylmethyl)-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

8-(4-methoxyphenyl)-6-oxo-3-(pyridin-3-ylmethyl)-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-(4-methoxyphenyl)-6-oxo-3-(pyridin-3-ylmethyl)-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(4-methoxyphenyl)-6-oxo-3-(pyridin-3-ylmethyl)-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile stands out due to its unique combination of a pyridine ring and a thiadiazine ring, which imparts distinct chemical and biological properties. Its methoxyphenyl group further enhances its reactivity and potential for functionalization.

Properties

Molecular Formula

C21H20N4O2S

Molecular Weight

392.5 g/mol

IUPAC Name

8-(4-methoxyphenyl)-6-oxo-3-(pyridin-3-ylmethyl)-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

InChI

InChI=1S/C21H20N4O2S/c1-27-17-6-4-16(5-7-17)18-9-20(26)25-13-24(12-15-3-2-8-23-11-15)14-28-21(25)19(18)10-22/h2-8,11,18H,9,12-14H2,1H3

InChI Key

NYACCXDRGFSQFM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=O)N3CN(CSC3=C2C#N)CC4=CN=CC=C4

Origin of Product

United States

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